

# Application Note: NMR Spectroscopic Analysis of (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

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## Compound of Interest

Compound Name: (3-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B066220

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**. It includes predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, methodologies for sample preparation and spectral acquisition, and a structural assignment based on established principles of NMR spectroscopy. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.

## Introduction

**(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone** is a chemical compound of interest in medicinal chemistry and drug discovery due to its scaffold, which is present in various biologically active molecules. Accurate structural characterization is paramount for understanding its chemical properties and potential therapeutic applications. NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. This application note presents a predicted NMR analysis of the title compound and provides standardized protocols for obtaining high-quality NMR spectra.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

| Signal           | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment  |
|------------------|--|--------------|---------------------------|-------------|---|
| H-1'             | ~ 2.35                                     | s            | -                         | 3H          | -CH <sub>3</sub>  |
| H-2', H-6'       | ~ 2.45                                     | t            | 5.0                       | 4H          | -CH <sub>2</sub> -N(CH <sub>3</sub> )-CH <sub>2</sub> - |
| H-3', H-5'       | ~ 3.70                                     | t            | 5.0                       | 4H          | -CO-N-CH <sub>2</sub> -                                 |
| H-2              | ~ 6.70                                     | ddd          | 7.5, 2.0, 1.0             | 1H          | Ar-H  |
| H-4              | ~ 6.80                                     | ddd          | 8.0, 2.5, 1.0             | 1H          | Ar-H  |
| H-5              | ~ 7.15                                     | t            | 8.0                       | 1H          | Ar-H  |
| H-6              | ~ 6.90                                     | t            | 2.0                       | 1H          | Ar-H  |
| -NH <sub>2</sub> | ~ 3.80                                     | br s         | -                         | 2H          | Ar-NH <sub>2</sub>                                      |

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

| Signal     | Predicted Chemical Shift<br>( $\delta$ , ppm) | Assignment  |
|------------|---|---|
| C-1'       | ~ 46.0  | -CH <sub>3</sub>  |
| C-3', C-5' | ~ 47.0  | -CO-N-CH <sub>2</sub> -                                 |
| C-2', C-6' | ~ 55.0  | -CH <sub>2</sub> -N(CH <sub>3</sub> )-CH <sub>2</sub> - |
| C-4        | ~ 115.0                                       | Ar-C  |
| C-6        | ~ 116.0                                       | Ar-C  |
| C-2        | ~ 118.0                                       | Ar-C  |
| C-5        | ~ 129.5                                       | Ar-C  |
| C-1        | ~ 137.0                                       | Ar-C  |
| C-3        | ~ 147.0                                       | Ar-C  |
| C=O        | ~ 170.0                                       | -C=O  |

## Experimental Protocols

This section outlines the recommended procedures for the preparation of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone** samples for NMR analysis and the parameters for spectral acquisition.

### 3.1. Sample Preparation

- **Sample Weighing:** Accurately weigh 5-25 mg of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR into a clean, dry vial.[\[1\]](#)[\[2\]](#)
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Vortex the vial until the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

- Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3] The final sample height in the tube should be approximately 4-5 cm.[4]
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

### 3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer.

- $^1\text{H}$  NMR Spectroscopy:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16-64.
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: 3-4 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Number of Scans: 1024-4096.
  - Spectral Width: 0 to 220 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Temperature: 298 K.

### 3.3. Data Processing

- **Fourier Transformation:** Apply an exponential window function with a line broadening of 0.3 Hz for  $^1\text{H}$  and 1-2 Hz for  $^{13}\text{C}$  spectra before Fourier transformation.
- **Phasing and Baseline Correction:** Manually phase the transformed spectra and apply an automatic baseline correction.
- **Referencing:** Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- **Integration:** For  $^1\text{H}$  spectra, integrate all signals and normalize the values to a known number of protons.

## Visualization

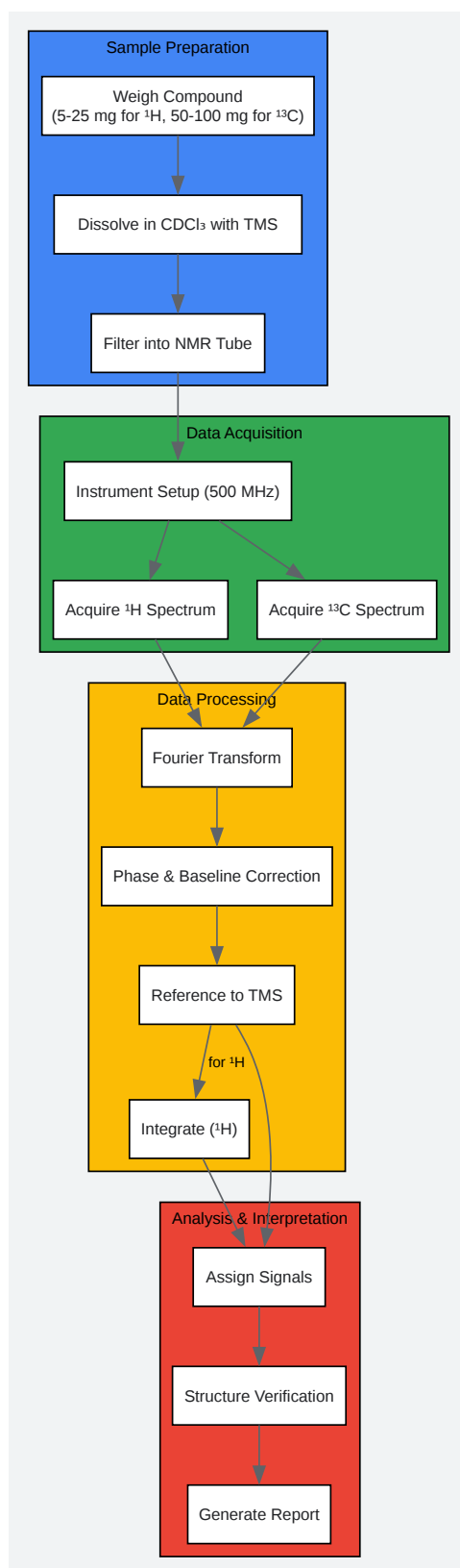
### 4.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone** with the numbering scheme used for NMR signal assignments.

Caption: Structure of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**.

### 4.2. Experimental Workflow

The following diagram outlines the logical flow of the NMR analysis process.



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Caption: NMR experimental and data analysis workflow.

## Conclusion

This application note provides a comprehensive, albeit predicted, guide to the NMR spectroscopic analysis of **(3-Aminophenyl)(4-methylpiperazin-1-yl)methanone**. The detailed protocols for sample preparation and spectral acquisition are designed to yield high-quality data suitable for structural confirmation and purity assessment. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data serve as a valuable reference for researchers working with this compound. Adherence to these protocols will ensure reliable and reproducible results, which are essential in the fields of chemical research and drug development.

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## References

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